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Compound of Interest

(Isocyanoimino)triphenylphosphor
Compound Name:
ane

Cat. No.: B034210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
(Isocyanoimino)triphenylphosphorane (PhsP=N-N=C), a versatile reagent in organic
synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy, presenting key data in a structured format and outlining the experimental
protocols for these analyses.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for
(Isocyanoimino)triphenylphosphorane. This information is crucial for the identification and
characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the structure and chemical environment
of the atoms within a molecule. For (Isocyanoimino)triphenylphosphorane, H, 13C, and 3P
NMR are the most relevant techniques.
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. . Coupling

Chemical Shift L .
1H NMR Multiplicity Constant (J) Assighment
Phenyl Protons 7.40-7.80 Multiplet CeHs
13C NMR Chemical Shift (6) ppm Assignment
Phenyl C1 (ipso) 128.5 (d, tJPC = 103 Hz) C-P
Phenyl C2,6 (ortho) 132.5 (d, 2JPC = 10 Hz) CH
Phenyl C3,5 (meta) 129.0 (d, 3JPC = 12 Hz) CH
Phenyl C4 (para) 132.0 (d, *JPC = 3 Hz) CH
Isocyano Carbon ~160 (br) N=C
3P NMR Chemical Shift (6) ppm Assignment
Phosphorus 23.5 P=N

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration used.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm~?) Intensity Assignment

~2100 Strong V(N=C) - Isocyanide stretch
~1350 Strong v(P=N) - Phosphorane stretch
3050-3080 Medium v(C-H) - Aromatic C-H stretch
1590, 1480, 1440 Medium-Strong v(C=C) - Aromatic ring stretch
1110 Strong P-Ph stretch

0(C-H) - Aromatic C-H out-of-

750, 690 Strong
plane bend

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of
(Isocyanoimino)triphenylphosphorane.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or
higher for 1H NMR.

Sample Preparation:

» Dissolve approximately 10-20 mg of (Isocyanoimino)triphenylphosphorane in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, CeDs).

» Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Pulse Program: Standard single-pulse experiment.
e Spectral Width: 0-10 ppm.

e Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
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o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

31p NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: A range appropriate for phosphorus compounds (e.g., -50 to 50 ppm).

Number of Scans: 64-256.

Relaxation Delay: 2-5 seconds.

Reference: 85% HsPOa4 as an external standard (& = 0 ppm).

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal is clean.

e Place a small amount of the solid (Isocyanoimino)triphenylphosphorane sample directly
onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be collected prior to the sample

scan.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of (Isocyanoimino)triphenylphosphorane.
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Caption: Workflow for the synthesis and spectroscopic analysis of
(Isocyanoimino)triphenylphosphorane.

¢ To cite this document: BenchChem. [Spectroscopic Profile of
(Isocyanoimino)triphenylphosphorane: A Technical Guide]. BenchChem, [2025]. [Online

PDF]. Available at: [https://www.benchchem.com/product/b034210#spectroscopic-data-of-
isocyanoimino-triphenylphosphorane-nmr-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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